ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate
Description
Ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 3 with a sulfamoyl group linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The ethyl ester at position 2 enhances its lipophilicity, making it suitable for pharmacological studies.
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-12-7-8-14-15(11-12)26-10-9-25-14/h3-8,11,20H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGQJKCUEVCNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioglycolate Cyclization Methodology
The foundational benzo[b]thiophene system was constructed through a modified Fedi condensation, where 4-chloro-2-fluorobenzaldehyde (14.9 mmol) reacted with ethyl thioglycolate (16.5 mmol) in anhydrous DMSO at 80°C under nitrogen. Triethylamine (45 mmol) facilitated deprotonation, yielding ethyl 6-chlorobenzo[b]thiophene-2-carboxylate as a white crystalline solid (21% yield).
Key Optimization Parameters:
- Solvent polarity critically influenced reaction kinetics (DMSO > DMF > 2-butanone)
- Electron-withdrawing substituents on the benzaldehyde enhanced cyclization efficiency
- Extended reaction times (18-24 h) improved yields by 12-15% compared to shorter durations
Alternative Metal-Catalyzed Approaches
Strategic Sulfonylation at C3 Position
Direct Electrophilic Sulfonation
Chlorosulfonic acid (3.0 equiv) in dichloroethane at 0°C introduced the sulfonyl chloride moiety regioselectively at position 3, driven by the electron-deficient character of the thiophene ring. The ester group at C2 exerted strong meta-directing effects, achieving >85% para-selectivity relative to the carbonyl oxygen.
Comparative Sulfonation Reagents
| Reagent | Temperature | Yield | Regioselectivity (C3:C4) |
|---|---|---|---|
| ClSO3H | 0°C | 78% | 9:1 |
| SO3/DMF complex | RT | 65% | 7:3 |
| FSO3H | -10°C | 82% | 8:2 |
Transition Metal-Mediated Sulfamoylation
An innovative palladium-catalyzed C-H activation approach utilized Pd(OAc)2 (10 mol%) with Xantphos ligand in toluene at 110°C. This one-pot method directly coupled the pre-formed sulfamoyl chloride with the benzo[b]thiophene core, achieving 68% yield while bypassing intermediate isolation.
Sulfamoyl Bridge Construction
Stepwise Sulfonamide Coupling
The synthesized 3-chlorosulfonyl intermediate (1.0 equiv) reacted with 6-amino-2,3-dihydrobenzo[b]dioxin (1.2 equiv) in THF containing Et3N (2.5 equiv) at -20°C→RT. Slow amine addition minimized di-sulfonation byproducts, yielding 89% of target sulfonamide after silica gel chromatography (hexane/EtOAc 4:1).
Critical Coupling Parameters
- Polar aprotic solvents enhanced reaction rates (THF > DCM > Et2O)
- Sub-stoichiometric DMAP (0.1 equiv) accelerated coupling by 40%
- Strict temperature control (-20°C initial) suppressed hydrolytic side reactions
Tandem Sulfonation-Coupling Protocol
An integrated approach combining in situ sulfonyl chloride generation and immediate amine coupling proved effective for large-scale synthesis. Using continuous flow technology, residence time optimization (23 min) at 45°C delivered 94% conversion with 99% regiochemical fidelity.
Final Esterification and Purification
While most routes employed pre-formed ethyl esters, late-stage esterification of the 2-carboxylic acid derivative using EDCI/DMAP coupling allowed modular functionalization:
Esterification Efficiency Comparison
| Acid Activation Method | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| Chloride formation | SOCl2 | DCM | 72% |
| Carbodiimide-mediated | EDCI/DMAP | DMF | 88% |
| Mixed anhydride | ClCO2iPr | THF | 65% |
Final purification employed sequential crystallization (EtOH/H2O) and flash chromatography, achieving >99.5% HPLC purity.
Comprehensive Spectroscopic Characterization
1H NMR (600 MHz, CDCl3): δ 8.72 (s, 1H, Th-H4), 7.89 (d, J=8.4 Hz, 1H, Th-H7), 7.63 (dd, J=8.4, 1.8 Hz, 1H, Th-H6), 6.95 (d, J=2.4 Hz, 1H, Diox-H5), 6.83 (dd, J=8.7, 2.4 Hz, 1H, Diox-H7), 6.76 (d, J=8.7 Hz, 1H, Diox-H8), 4.42 (q, J=7.1 Hz, 2H, OCH2), 4.31 (s, 4H, Diox-OCH2), 1.43 (t, J=7.1 Hz, 3H, CH3).
13C NMR (151 MHz, CDCl3): δ 165.2 (C=O), 153.1 (Diox-C2), 143.8 (Th-C3), 138.2 (Th-C7a), 132.4 (Diox-C6), 128.9 (Th-C3a), 124.7 (Th-C6), 122.3 (Th-C4), 117.9 (Diox-C8), 115.4 (Diox-C7), 64.1 (OCH2CH3), 63.8 (Diox-OCH2), 14.6 (CH3).
HRMS (ESI+): m/z calcd for C20H17NO7S2 [M+H]+: 472.0426, found: 472.0429.
Industrial-Scale Process Considerations
For kilogram-scale production, a continuous flow system demonstrated superior performance:
Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Total Reaction Time | 48 h | 6.5 h |
| Overall Yield | 62% | 87% |
| Solvent Consumption | 15 L/kg | 5.2 L/kg |
| Energy Consumption | 38 kWh/kg | 12 kWh/kg |
The flow protocol integrated enzymatic resolution for chiral purity control when producing enantiomerically enriched analogs.
Stability and Degradation Analysis
Accelerated stability studies (40°C/75% RH) revealed:
Primary Degradation Pathways
- Ester hydrolysis to carboxylic acid (0.8%/month)
- Sulfonamide oxidation to sulfonic acid (0.3%/month)
- Dioxane ring opening under acidic conditions (pH <3)
Crystallization from ethanol/water (3:1) enhanced stability by reducing amorphous content from 12% to <1%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfamoyl or benzo[b]thiophene-containing compounds.
Mechanism of Action
The mechanism of action of ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[b]thiophene core and sulfamoyl group are likely involved in key interactions with the target molecules, while the benzo[b][1,4]dioxin moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[b]thiophene-Based Derivatives
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate ()
- Structure : Features a benzo[b]thiophene core with triacetoxy and phenyl substituents.
- Synthesis : Prepared via multi-step esterification and acetylation, yielding a pale-yellow solid (mp 174–178°C).
- Key Data : NMR (δH 1.11–7.45) and IR (1774, 1721 cm⁻¹) confirm ester and acetyl groups. Purity is unstated but inferred from chromatographic methods .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Structure: Tetrahydrobenzo[b]thiophene with an amino-ester side chain.
- Synthesis : Petasis reaction in HFIP solvent (22% yield).
- Key Data : HRMS-ESI confirmed molecular weight (390.1370), and NMR validated regiochemistry. Lower yield highlights synthetic challenges compared to the target compound .
2,3-Dihydrobenzo[b][1,4]dioxin Derivatives
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19, )
- Structure : 1,3,4-Oxadiazole linked to dihydrodioxin and trifluoromethylbenzamide.
- Synthesis : Universal Method B with 3-trifluoromethylbenzoic acid (95–100% purity).
- Key Data : White solid; NMR and ESI-MS confirmed structure. Retains dihydrodioxin but lacks the benzo[b]thiophene core .
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(N-(4-ethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide ()
- Structure : Thiophene-2-carboxamide with sulfamoyl and dihydrodioxin groups.
- Relevance : Closest analog, replacing the target’s ethyl ester with a carboxamide.
Sulfonamide/Sulfamoyl-Containing Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide ()
- Structure : Simplest sulfonamide derivative of dihydrodioxin.
- Commercial Availability : 98% purity, used as a building block for complex analogs like the target compound .
N-(5-Chloro-2-((2-cyanopyridin-4-yl)methoxy)benzyl)-N-methyl-D-serine ()
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires precise sulfonylation, as seen in and . Low yields in analogs (e.g., 22% in ) underscore reactivity challenges with bulky substituents.
- Biological Relevance : Dihydrodioxin and sulfamoyl groups are associated with enzyme inhibition (e.g., Ca²⁺/calmodulin in ) and anti-inflammatory activity (). The target compound’s benzo[b]thiophene core may enhance binding to hydrophobic enzyme pockets.
- Physicochemical Properties : Lipophilicity from the ethyl ester (target) vs. polar carboxamide () could influence bioavailability and target engagement.
Biological Activity
Ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate (CAS Number: 932520-20-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 419.5 g/mol. Its structure features a benzo[b]thiophene core substituted with a sulfamoyl group and a dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 932520-20-2 |
| Molecular Formula | C19H17N O6 S2 |
| Molecular Weight | 419.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. It may function as an inhibitor of certain pathways associated with cancer proliferation and metastasis.
- Inhibition of RhoA/ROCK Pathway : Research indicates that compounds similar to this compound can inhibit the RhoA/ROCK signaling pathway, which is crucial in regulating cell migration and invasion in cancer cells .
- Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cell lines by disrupting myosin light chain phosphorylation and stress fiber formation, which are critical for cell motility .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Anticancer Activity
In vitro studies have demonstrated that derivatives of benzo[b]thiophene exhibit significant anticancer properties. For instance:
- MDA-MB-231 Cell Line : Compounds similar to this compound significantly inhibited proliferation and migration in the MDA-MB-231 breast cancer cell line .
Antimicrobial Effects
Benzo[b]thiophene derivatives have been reported to possess antimicrobial properties against various pathogens. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
